2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazinone core linked to a triazolopyridine moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 3-methylphthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group. The final step involves the coupling of the phthalazinone derivative with a triazolopyridine moiety under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing the cytotoxic effects of DNA-damaging agents in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid: This compound shares the phthalazinone core but lacks the triazolopyridine moiety, resulting in different biological activities.
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound also features a phthalazinone core but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide lies in its combined phthalazinone and triazolopyridine structure, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H18N6O2/c1-24-19(27)14-7-3-2-6-13(14)15(23-24)12-18(26)20-10-9-17-22-21-16-8-4-5-11-25(16)17/h2-8,11H,9-10,12H2,1H3,(H,20,26) |
InChI Key |
BQWLVPRRSLOUFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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